molecular formula C6H4ClFO3S B15255171 3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride

3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B15255171
M. Wt: 210.61 g/mol
InChI Key: GVDXABIADIBVML-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride typically involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method is favored due to its efficiency and simplicity . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Industrial Production Methods

Industrial production of sulfonyl fluorides often employs sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are designed to be concise and effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the exchange of the sulfonyl fluoride group with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives, while electrophilic fluorination can produce highly functionalized sulfonyl fluorides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with specific amino acids or proteins, thereby modulating their activity . The molecular targets and pathways involved are context-specific and depend on the particular application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H4ClFO3S

Molecular Weight

210.61 g/mol

IUPAC Name

3-chloro-2-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4ClFO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H

InChI Key

GVDXABIADIBVML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)F

Origin of Product

United States

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